Delta-Opioid Receptor Agonist Potency of 3-Substituted Scaffold (Cross-Study Comparison)
While direct potency data for the unsubstituted 3-(4-phenyl-1H-imidazol-2-yl)piperidine core is not reported in the primary literature, a closely related analogue (Compound 18a) from the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine class demonstrates high DOR affinity and functional activity. This serves as a key benchmark for understanding the potential of the scaffold .
| Evidence Dimension | Potency and Selectivity at Opioid Receptors |
|---|---|
| Target Compound Data | Data not reported for parent compound. See comparator. |
| Comparator Or Baseline | Compound 18a (a 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative) |
| Quantified Difference | Ki (DOR) = 18 nM; EC50 = 14 nM; >258-fold selective over MOR; 28-fold selective over KOR . |
| Conditions | In vitro radioligand binding assays for cloned human opioid receptors and [35S]GTPgammaS functional assay. |
Why This Matters
This establishes the 4-phenylimidazolyl-piperidine scaffold as a validated DOR agonist chemotype, highlighting that the 3-substituted analog may possess a distinct and potentially advantageous selectivity profile.
